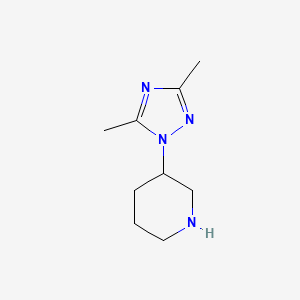

3-(diméthyl-1H-1,2,4-triazol-1-yl)pipéridine

Vue d'ensemble

Description

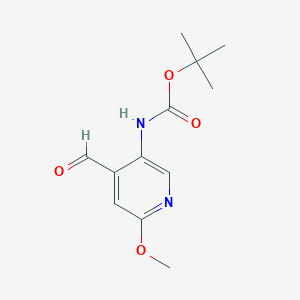

“3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is a compound with the CAS Number: 1249679-72-8 . It has a molecular weight of 180.25 . It is in the form of oil .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .Molecular Structure Analysis

The InChI code for “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is 1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For example, one study evaluated the cytotoxic activities of the synthesized compounds against three human cancer cell lines . Another study reported the plant growth regulatory activity of triazole-compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” include its molecular weight of 180.25 , storage at room temperature , and its physical form as oil .Applications De Recherche Scientifique

Régulation de la Croissance des Plantes

Les composés triazoliques, y compris les dérivés de la 3-(diméthyl-1H-1,2,4-triazol-1-yl)pipéridine, ont été étudiés pour leur potentiel en tant que régulateurs de croissance des plantes. Ces composés peuvent influencer les niveaux d'hormones endogènes dans les plantes, telles que l'acide indole-3-acétique (AIA), l'acide abscissique (ABA) et la gibbérelline (GA3), qui jouent des rôles cruciaux dans le développement des racines et la croissance générale des plantes .

Activité Anticancéreuse

Le motif structurel du 1,2,4-triazole est connu pour se lier à diverses enzymes et récepteurs, présentant de larges activités biologiques. Des dérivés de la This compound ont été synthétisés et évalués pour leurs activités cytotoxiques contre des lignées cellulaires cancéreuses humaines, indiquant des applications potentielles en thérapie anticancéreuse .

Agents Antimicrobiens

La structure unique du cycle triazole lui permet d'interagir avec différents systèmes biologiques. Par conséquent, les dérivés triazoliques sont explorés pour leurs propriétés antimicrobiennes, ce qui pourrait conduire à de nouveaux traitements contre les infections bactériennes et fongiques .

Applications Industrielles

Des composés contenant le cycle triazole, tels que les dérivés de la This compound, ont été utilisés dans diverses applications industrielles. Ils comprennent la production de colorants, de matériaux photographiques, de photostabilisateurs, d'agrochimiques et comme inhibiteurs de corrosion pour les alliages de cuivre .

Agents Antiplaquettaires et Anticancéreux

Les dérivés de triazolopyrimidine, qui partagent une structure de noyau triazole similaire, ont été utilisés comme agents antiplaquettaires et anticancéreux. Cela suggère que la This compound pourrait également être modifiée pour améliorer son activité dans ces domaines .

Développement d'Agrochimiques

La capacité du cycle triazole à exercer diverses interactions faibles en fait un échafaudage précieux pour le développement de nouveaux agrochimiques. Des dérivés de la This compound pourraient être synthétisés pour créer de nouveaux composés ayant une activité améliorée en tant qu'herbicides ou stimulants de croissance .

Mécanisme D'action

Target of Action

It is known that triazole compounds can bind with a variety of enzymes and receptors in biological systems , suggesting that this compound may have multiple targets.

Mode of Action

The unique structure of the triazole ring allows its derivatives to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of the compound to its targets, potentially altering their function .

Biochemical Pathways

It is known that some triazole derivatives can influence the levels of endogenous hormones in plants, playing an important role in controlling primary root development .

Result of Action

Some triazole derivatives have been found to have physiological activity as plant growth regulators .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The triazole ring in its structure allows it to form weak interactions such as hydrogen bonds, ion-dipole interactions, and van der Waals forces with various biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, triazole derivatives have been shown to inhibit enzymes like ent-kaurene oxidase, which is involved in gibberellin biosynthesis .

Cellular Effects

The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can alter the levels of endogenous hormones such as indole-3-acetic acid, abscisic acid, and gibberellins . These changes can affect cell function, including growth and development. For example, in plant cells, triazole derivatives have been observed to promote root growth by increasing the levels of indole-3-acetic acid .

Molecular Mechanism

At the molecular level, 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine exerts its effects through various mechanisms. The triazole ring allows it to bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound can interact with receptors and other signaling molecules, modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or altered gene expression .

Dosage Effects in Animal Models

The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as inhibition of essential enzymes or disruption of metabolic processes .

Metabolic Pathways

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, triazole derivatives have been shown to inhibit enzymes involved in gibberellin biosynthesis, leading to changes in hormone levels and metabolic processes . These interactions can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can determine the concentration of the compound in specific cellular compartments, affecting its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOHPMOOLLSPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

amine](/img/structure/B1443346.png)

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)